molecular formula C10H11ClO B1302277 3-Phenyl-butyryl chloride CAS No. 51552-98-8

3-Phenyl-butyryl chloride

Cat. No.: B1302277
CAS No.: 51552-98-8
M. Wt: 182.64 g/mol
InChI Key: XCAXRFFRVJOHMX-UHFFFAOYSA-N
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Description

3-Phenyl-butyryl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is also known by other names such as benzenepropanoyl chloride, β-methyl- and 3-phenylbutyryl chloride .

Preparation Methods

3-Phenyl-butyryl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-phenylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically takes place under reflux conditions, where the acid chloride is formed along with the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) gases .

Chemical Reactions Analysis

3-Phenyl-butyryl chloride undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Phenyl-butyryl chloride has various applications in scientific research, including:

Mechanism of Action

3-Phenyl-butyryl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds are used as acylating agents, this compound is unique due to its specific structure, which includes a phenyl group and a butanoyl chain. This structure imparts different reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

3-phenylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXRFFRVJOHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)Cl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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